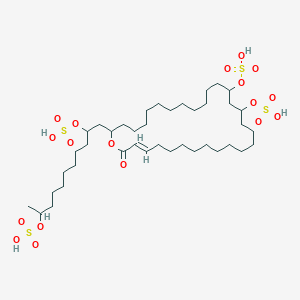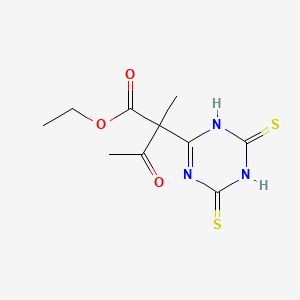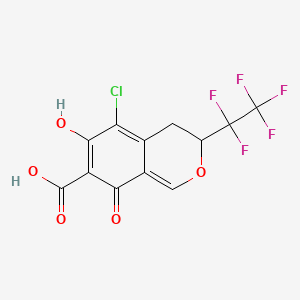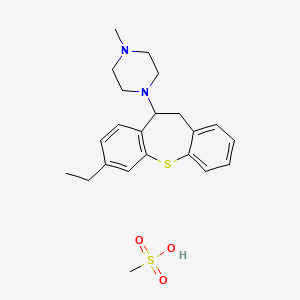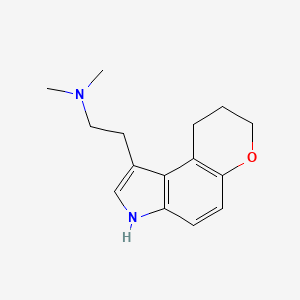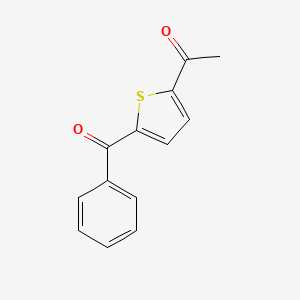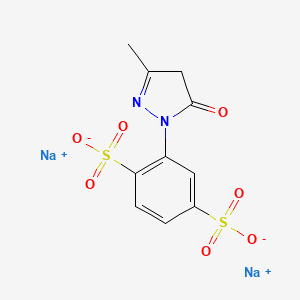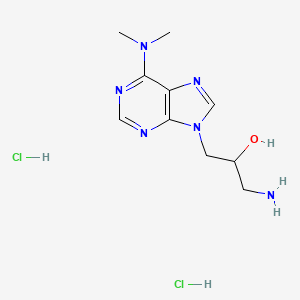
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an amino and hydroxypropyl group, contributes to its distinctive chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride typically involves the reaction of a purine derivative with an appropriate amino alcohol. One common method involves the alkylation of a purine base with 1-chloro-2,3-epoxypropane, followed by aminolysis with a suitable amine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride involves its interaction with nucleic acids. The compound can inhibit viral DNA polymerases, thereby preventing the replication of viral DNA . This inhibition is facilitated by the hydroxyl group, which interacts with the active site of the enzyme, and the amino group, which forms hydrogen bonds with the nucleic acid bases .
Comparación Con Compuestos Similares
Similar Compounds
9-(2-Hydroxyethyl)adenine: Similar in structure but lacks the amino group, which affects its biological activity.
9-(2-Hydroxypropyl)adenine: Similar but with a different substitution pattern, leading to different chemical properties and biological activities.
9-(3-Hydroxypropyl)adenine: Similar but with a different position of the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is unique due to the presence of both amino and hydroxypropyl groups, which confer distinct chemical properties and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in a specific manner .
Propiedades
Número CAS |
86626-13-3 |
|---|---|
Fórmula molecular |
C10H18Cl2N6O |
Peso molecular |
309.19 g/mol |
Nombre IUPAC |
1-amino-3-[6-(dimethylamino)purin-9-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N6O.2ClH/c1-15(2)9-8-10(13-5-12-9)16(6-14-8)4-7(17)3-11;;/h5-7,17H,3-4,11H2,1-2H3;2*1H |
Clave InChI |
LMWUJAFTIRLIFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2CC(CN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



